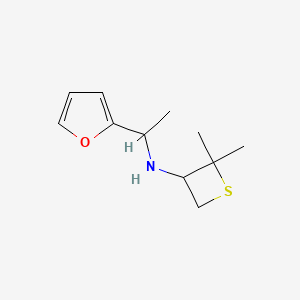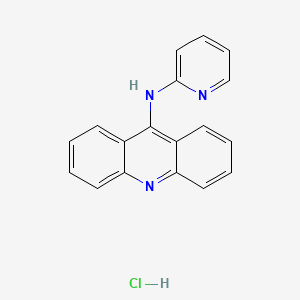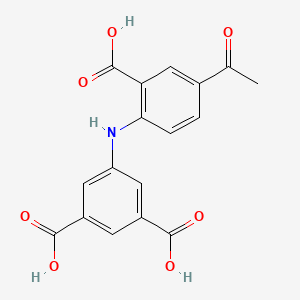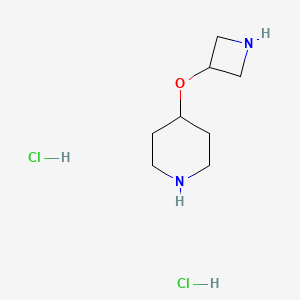
N-(2-hydroxyethyl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(methylamino)acetamide is a chemical compound with a variety of applications in scientific research and industry. It is characterized by its unique structure, which includes a hydroxyethyl group and a methylamino group attached to an acetamide backbone. This compound is of interest due to its potential reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(methylamino)acetamide typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
2-chloro-N-(2-hydroxyethyl)acetamide+methylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(methylamino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield N-(2-oxoethyl)-2-(methylamino)acetamide, while reduction of the acetamide backbone may produce N-(2-hydroxyethyl)-2-(methylamino)ethanol.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of cellular components and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)acetamide: Lacks the methylamino group, resulting in different reactivity and applications.
2-(methylamino)acetamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.
N-(2-hydroxyethyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group, leading to variations in its chemical properties and reactivity.
Uniqueness
N-(2-hydroxyethyl)-2-(methylamino)acetamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
357277-74-8 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9) |
InChI Key |
WTSJQQCLQKTFSG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



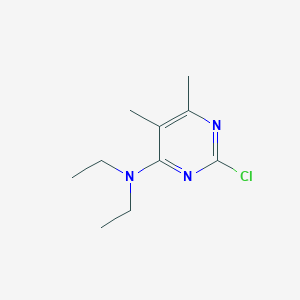
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
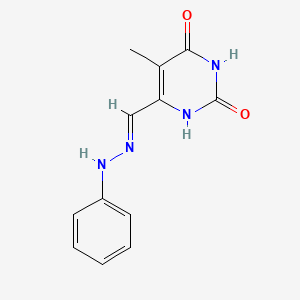

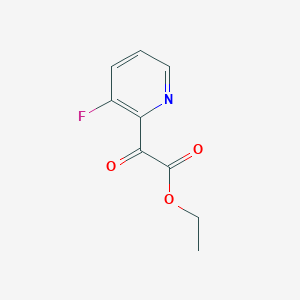

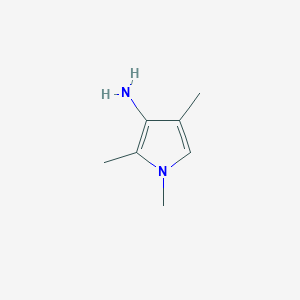

![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
